molecular formula C20H19N5 B11219418 N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11219418
M. Wt: 329.4 g/mol
InChI Key: CCTXUBPMNWBKKI-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylphenylhydrazine with 3-methylbenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with a suitable reagent, such as triethyl orthoformate, to yield the pyrazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazolopyrimidines.

Scientific Research Applications

N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a kinase inhibitor by binding to the ATP-binding site of the kinase, thereby preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-1-(3-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N-(2-chlorophenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • N-(2-ethylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Uniqueness

N-(2-ethylphenyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for targeted drug design .

Properties

Molecular Formula

C20H19N5

Molecular Weight

329.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H19N5/c1-3-15-8-4-5-10-18(15)24-19-17-12-23-25(20(17)22-13-21-19)16-9-6-7-14(2)11-16/h4-13H,3H2,1-2H3,(H,21,22,24)

InChI Key

CCTXUBPMNWBKKI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=C3C=NN(C3=NC=N2)C4=CC=CC(=C4)C

Origin of Product

United States

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